molecular formula C14H24N2O2 B7843461 2,8-Diazaspiro[5.5]undecan-2-yl(tetrahydrofuran-2-yl)methanone

2,8-Diazaspiro[5.5]undecan-2-yl(tetrahydrofuran-2-yl)methanone

Cat. No.: B7843461
M. Wt: 252.35 g/mol
InChI Key: BXWAOZFKYDPKHU-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[5.5]undecan-2-yl(tetrahydrofuran-2-yl)methanone is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of nitrogen atoms within the spirocyclic framework, which imparts distinctive chemical and biological properties. It is used in various scientific research fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[5.5]undecan-2-yl(tetrahydrofuran-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the tetrahydrofuran moiety. Key steps include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable diamine and a diacid chloride under controlled conditions.

    Introduction of the Tetrahydrofuran Moiety: This step often involves the use of tetrahydrofuran derivatives and appropriate coupling reagents to attach the tetrahydrofuran ring to the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[5.5]undecan-2-yl(tetrahydrofuran-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tetrahydrofuran ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2,8-Diazaspiro[5.5]undecan-2-yl(tetrahydrofuran-2-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and cardiovascular disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and bioactive compounds.

    Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[5.5]undecan-2-yl(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. This modulation can lead to various biological effects, including changes in cell signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,9-Diazaspiro[5.5]undecan-3-one: Another spirocyclic compound with similar structural features but different functional groups.

    2,4-Dioxa- and 2,4-Diazaspiro[5.5]undecanones: Compounds with similar spirocyclic cores but different heteroatoms and substituents.

Uniqueness

2,8-Diazaspiro[5.5]undecan-2-yl(tetrahydrofuran-2-yl)methanone is unique due to its specific arrangement of nitrogen atoms and the presence of the tetrahydrofuran ring. This unique structure imparts distinctive chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

2,8-diazaspiro[5.5]undecan-2-yl(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c17-13(12-4-1-9-18-12)16-8-3-6-14(11-16)5-2-7-15-10-14/h12,15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWAOZFKYDPKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCCC3(C2)CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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